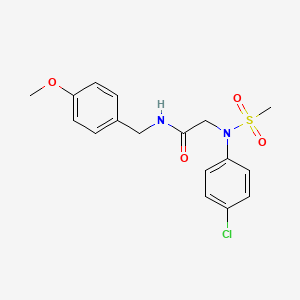
N~2~-(4-chlorophenyl)-N~1~-(4-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide
Übersicht
Beschreibung
N~2~-(4-chlorophenyl)-N~1~-(4-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide, also known as CCG-1423, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. CCG-1423 has been found to inhibit the activity of Rho-associated protein kinase (ROCK), which plays a crucial role in regulating cell shape, motility, and proliferation.
Wirkmechanismus
N~2~-(4-chlorophenyl)-N~1~-(4-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide inhibits the activity of ROCK by binding to its kinase domain and preventing its interaction with downstream effectors. This leads to the inhibition of various cellular processes that are regulated by ROCK, such as actin cytoskeleton organization, cell migration, and proliferation. The exact mechanism of action of this compound is still being studied, and several research papers have proposed different hypotheses.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects in various cell types. The compound has been shown to inhibit the migration and invasion of cancer cells, reduce the proliferation of smooth muscle cells, and improve endothelial function in animal models of cardiovascular diseases. This compound has also been found to have neuroprotective effects in animal models of neurological disorders, such as Parkinson's disease and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N~2~-(4-chlorophenyl)-N~1~-(4-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize and has been shown to be stable and pure. However, this compound has low solubility in aqueous solutions, which can make it difficult to use in certain experiments. The compound also has low bioavailability, which can limit its effectiveness in vivo.
Zukünftige Richtungen
Several future directions for the study of N~2~-(4-chlorophenyl)-N~1~-(4-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide have been proposed. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its potential therapeutic applications. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its downstream effectors. Finally, the potential side effects of this compound need to be studied to determine its safety for human use.
Wissenschaftliche Forschungsanwendungen
N~2~-(4-chlorophenyl)-N~1~-(4-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. The compound has been found to inhibit the activity of ROCK, which is involved in various cellular processes such as cell migration, invasion, and proliferation. Inhibition of ROCK activity has been shown to have anti-tumor effects in several cancer cell lines, and this compound has been found to inhibit the growth and metastasis of various types of cancer cells.
Eigenschaften
IUPAC Name |
2-(4-chloro-N-methylsulfonylanilino)-N-[(4-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4S/c1-24-16-9-3-13(4-10-16)11-19-17(21)12-20(25(2,22)23)15-7-5-14(18)6-8-15/h3-10H,11-12H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRMROMCEQMBSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-({[(4-methoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B3927768.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(3,4-dimethylphenyl)-4-methylbenzenesulfonamide](/img/structure/B3927772.png)
![N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-2-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B3927779.png)
![10-benzoyl-11-[4-(diethylamino)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3927781.png)
![N-(2-fluorophenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3927785.png)
![2-[3-(dimethylamino)propyl]-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B3927791.png)
![N-[(5-chloro-8-hydroxy-7-quinolinyl)(2-methoxyphenyl)methyl]-2-phenoxyacetamide](/img/structure/B3927794.png)
![1-[3-(benzyloxy)benzoyl]-4-(4-chloro-2-nitrophenyl)piperazine](/img/structure/B3927805.png)

![N-[(2-hydroxy-1-naphthyl)(4-methylphenyl)methyl]-4-methoxybenzamide](/img/structure/B3927823.png)
![3-[(5-chloro-2-hydroxyphenyl)amino]-5-(4-chlorophenyl)-2-cyclohexen-1-one](/img/structure/B3927835.png)

![3-chloro-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3927849.png)